molecular formula C9H9BrClF2N B6197924 6-bromo-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 2680528-48-5

6-bromo-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B6197924
CAS No.: 2680528-48-5
M. Wt: 284.5
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C9H10BrClF2N

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves multiple steps, starting with the bromination of 4,4-difluoro-1,2,3,4-tetrahydroisoquinoline. The reaction conditions include the use of bromine (Br2) in an inert solvent like dichloromethane (DCM) at low temperatures to control the reaction rate and prevent side reactions.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Substitution reactions at the bromine or fluorine positions are possible, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as sodium iodide (NaI) can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives depending on the specific conditions.

  • Reduction Products: Reduced analogs with different functional groups.

  • Substitution Products: Derivatives with different halogens or other substituents.

Scientific Research Applications

Chemistry: In chemistry, 6-bromo-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor binding assays. Its structural features allow it to interact with various biological targets, making it useful in drug discovery and development.

Medicine: In the medical field, the compound is explored for its potential therapeutic properties. It may serve as a precursor for the development of new pharmaceuticals, particularly in the treatment of neurological disorders and pain management.

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in advanced materials and coatings.

Mechanism of Action

The mechanism by which 6-bromo-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride exerts its effects depends on its specific application. In drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

  • 6-Bromo-1,2,3,4-tetrahydroisoquinoline: Lacks the fluorine atoms present in the target compound.

  • 4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline: Lacks the bromine atom.

  • 6-Bromo-3,4-dihydroisoquinoline: Different position of the bromine atom.

Uniqueness: 6-Bromo-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the presence of both bromine and fluorine atoms, which significantly influence its chemical reactivity and biological activity. This combination of halogens provides distinct advantages in synthetic applications and potential therapeutic uses.

Properties

CAS No.

2680528-48-5

Molecular Formula

C9H9BrClF2N

Molecular Weight

284.5

Purity

95

Origin of Product

United States

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